molecular formula C24H46O4 B15342297 Bis(3,5,5-trimethylhexyl) adipate CAS No. 20270-50-2

Bis(3,5,5-trimethylhexyl) adipate

Cat. No.: B15342297
CAS No.: 20270-50-2
M. Wt: 398.6 g/mol
InChI Key: ISQGOXKDLGVOKQ-UHFFFAOYSA-N
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Description

. Esters are formed by the reaction of an alcohol with an acid, resulting in the release of water. This particular compound is characterized by its molecular formula C26H42O4 and is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) adipate typically involves the esterification reaction between adipic acid and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions, with a catalyst such as sulfuric acid to speed up the process. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with more sophisticated equipment to handle larger volumes. Continuous flow reactors and distillation columns are often employed to purify the final product. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(3,5,5-trimethylhexyl) adipate can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adipic acid and 3,5,5-trimethylhexanol.

Major Products Formed:

  • Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

  • Reduction: The reduction reaction can produce alcohols or other reduced forms of the compound.

  • Hydrolysis: The hydrolysis reaction results in the formation of adipic acid and 3,5,5-trimethylhexanol.

Scientific Research Applications

Bis(3,5,5-trimethylhexyl) adipate has found applications in various scientific research fields:

  • Chemistry: It is used as a plasticizer in the production of flexible PVC products. Its unique chemical structure imparts flexibility and durability to the final product.

  • Biology: The compound is used in biological studies to understand the effects of plasticizers on biological systems and their potential toxicity.

  • Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and non-toxic nature.

  • Industry: It is widely used in the manufacturing of adhesives, sealants, and coatings due to its excellent adhesive properties and resistance to environmental factors.

Mechanism of Action

The mechanism by which Bis(3,5,5-trimethylhexyl) adipate exerts its effects is primarily through its interaction with polymer matrices in which it is used as a plasticizer. It reduces the glass transition temperature of the polymer, thereby increasing its flexibility and workability. The molecular targets and pathways involved include the physical properties of the polymer, such as tensile strength, elongation, and hardness.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) adipate

  • Bis(2-ethylhexyl) phthalate

  • Diisononyl phthalate (DINP)

  • Diisodecyl phthalate (DIDP)

Properties

CAS No.

20270-50-2

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

bis(3,5,5-trimethylhexyl) hexanedioate

InChI

InChI=1S/C24H46O4/c1-19(17-23(3,4)5)13-15-27-21(25)11-9-10-12-22(26)28-16-14-20(2)18-24(6,7)8/h19-20H,9-18H2,1-8H3

InChI Key

ISQGOXKDLGVOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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